Compound Description: PSI-421 is a potent P-selectin inhibitor. Developed as a potential treatment for atherosclerosis and deep vein thrombosis, it exhibits improved pharmacokinetic properties, including increased solubility and oral bioavailability, compared to earlier analogs. []
Relevance: PSI-421 shares a core quinoline-carboxylic acid structure with 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid. Both compounds feature substitutions at the 4- and 8- positions of the quinoline ring, highlighting the importance of these positions for P-selectin inhibitory activity. Notably, both compounds possess trifluorinated substituents at the 8-position, further emphasizing the potential significance of this specific structural feature for biological activity. []
Compound Description: PSI-697 is a potent and orally active P-selectin antagonist. [] It has demonstrated efficacy in reducing leukocyte rolling and thrombus formation in animal models of vascular inflammation and thrombosis. []
Relevance: PSI-697 and 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid are structurally related through their shared quinoline-4-carboxylic acid core. [, ] Both compounds feature a 3-hydroxy group on the quinoline ring, highlighting its potential role in interacting with the P-selectin target. Notably, PSI-697 represents a tetrahydrobenzo[h]quinoline derivative, while the target compound lacks this specific fused ring system. This structural difference suggests that the tetrahydrobenzo[h]quinoline moiety might not be essential for P-selectin antagonism but could influence other pharmacological properties. [, ]
Compound Description: This compound serves as a core structure for developing novel antibacterial agents. Researchers have synthesized various N-substituted derivatives, exploring their structure-activity relationships and evaluating their antibacterial efficacy. [, ]
Compound Description: This compound represents a novel analog of nalidixic acid, exhibiting broad-spectrum antibacterial activity. Notably, it demonstrates significantly higher potency compared to nalidixic, pipemidic, and piromidic acids. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rintatolimod is a synthetic derivative of inosinic acid with antiretroviral and immunomodulatory properties. Atvogen acts through a number of pathways to stimulate intracellular antiviral activity of the immune system: it stimulates interferon production; activates the oligoadenylate synthase-RNase L pathway; stimulates natural killer cell activity; and acts as a non-mitogenic stimulator of the immune system. This agent also inhibits replication of human immunodeficiency virus (HIV) in vitro. (NCI04)